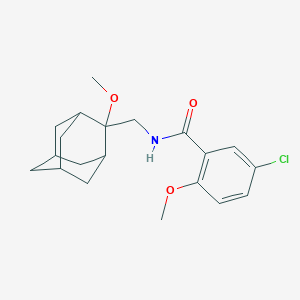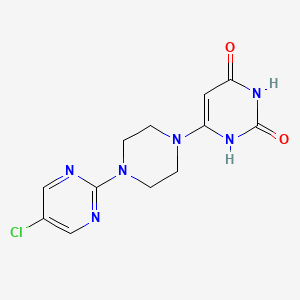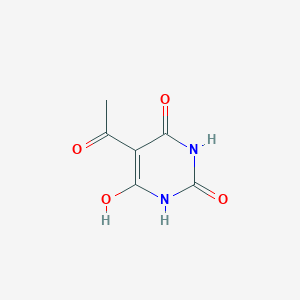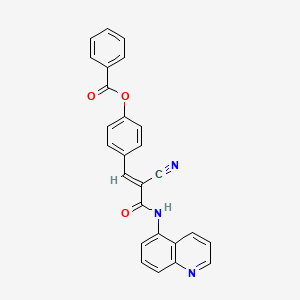
5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a compound with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has a molecular weight of 182.2 .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring and a piperazine ring . The InChI code for this compound is 1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 .Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in cyclization reactions with sulfonium salts .Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . It has a melting point of 38-40 degrees Celsius .Mecanismo De Acción
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, potentially leading to changes in the enzyme’s activity .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving acetylcholinesterase, an enzyme crucial for nerve function .
Result of Action
If it acts similarly to related compounds, it may inhibit acetylcholinesterase activity, potentially affecting nerve function .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine for lab experiments is its potent biological activity. This makes it a valuable tool for studying the mechanisms of cell growth and proliferation, as well as the development of new pharmaceutical agents. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine. One area of interest is the development of new pharmaceutical agents based on the structure of this compound. In addition, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in vivo, in order to fully assess its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves a multi-step process that starts with the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyridine-based intermediate. This intermediate is then reacted with 4-(4-chloropiperazin-1-yl)aniline to form the final product, this compound.
Aplicaciones Científicas De Investigación
5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has been extensively studied for its potential use as a pharmaceutical agent. It has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Safety and Hazards
Propiedades
IUPAC Name |
5-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c14-11-9-15-10-17-13(11)19-7-5-18(6-8-19)12-3-1-2-4-16-12/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYLWZJBOUTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2581303.png)



![5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581312.png)

![Methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2581318.png)

![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2581320.png)
![N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2581322.png)
![4-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2581323.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2581324.png)
